(S)-propyl 2-aminopropanoate
Description
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Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
propyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-3-4-9-6(8)5(2)7/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
GSMUZACKUHJQDP-YFKPBYRVSA-N |
SMILES |
CCCOC(=O)C(C)N |
Isomeric SMILES |
CCCOC(=O)[C@H](C)N |
Canonical SMILES |
CCCOC(=O)C(C)N |
sequence |
A |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, regenerating (S)-2-aminopropanoic acid and propanol.
Acidic Hydrolysis :
-
Conditions : Strong mineral acids (e.g., HCl) and heat.
-
Products : (S)-2-aminopropanoic acid (L-alanine) and propanol.
Basic Hydrolysis :
-
Conditions : Strong bases (e.g., NaOH) and heat.
-
Products : Sodium salt of (S)-2-aminopropanoic acid and propyl alcohol.
Enzymatic and Biochemical Interactions
As a chiral amino acid derivative, (S)-propyl 2-aminopropanoate interacts with stereospecific enzymes in biological systems. The amino group (-NH₂) and ester group (-COOR) enable participation in metabolic pathways, such as peptide bond formation or receptor interactions .
Key Mechanistic Insights :
-
The compound may act as a substrate in enzymatic reactions, influencing neurotransmitter systems or metabolic pathways.
-
Its stereospecificity allows selective binding to enzymes, potentially modulating enzymatic activity .
Other Potential Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
